molecular formula C14H13BrN2O2 B8004833 4-Benzyloxy-3-bromo-benzoic acid hydrazide

4-Benzyloxy-3-bromo-benzoic acid hydrazide

Cat. No.: B8004833
M. Wt: 321.17 g/mol
InChI Key: LVRPLQGHMRLSSC-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-bromo-benzoic acid hydrazide is a chemical reagent of interest in medicinal chemistry and agrochemical research for the synthesis of novel hydrazone derivatives. Hydrazide-hydrazone compounds are a class of molecules known for their diverse biological activities, which include potent antioxidant and enzyme inhibition properties (e.g., anticholinesterase, tyrosinase, and urease) . Researchers utilize such compounds as precursors to develop molecules with potential for growth inhibition of laccase-producing phytopathogenic fungi , useful for protecting crops like oilseed rape and sunflowers . The core benzoic acid structure, modified with benzyloxy and bromo substituents, contributes to the lipophilicity and steric properties of the resulting molecules, which can be critical for their interaction with enzyme active sites . This reagent is intended for use by qualified researchers in laboratory settings to create novel compounds for biological evaluation. All commercial chemicals from this supplier are strictly For Research Use Only and are not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-phenylmethoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c15-12-8-11(14(18)17-16)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8H,9,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVRPLQGHMRLSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Benzyloxy 3 Bromo Benzoic Acid Hydrazide and Its Analogs

General Synthetic Routes for Benzoic Acid Hydrazides

Benzoic acid hydrazides are a class of organic compounds characterized by a hydrazide functional group (-CONHNH₂) attached to a benzoic acid scaffold. thepharmajournal.com They serve as crucial starting materials for the synthesis of various heterocyclic compounds. nih.gov The most common and direct pathway to these compounds involves the conversion of a benzoic acid derivative into a more reactive species, typically an ester, followed by reaction with hydrazine.

Esterification of Benzoic Acid Derivatives

Esterification is a foundational step in the synthesis of benzoic acid hydrazides. This process converts the carboxylic acid group into an ester, which is more susceptible to nucleophilic attack by hydrazine. A common laboratory method is the Fischer esterification, which involves reacting the benzoic acid with an excess of a simple alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like concentrated sulfuric acid. tcu.edu The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction. tcu.eduyoutube.com

Alternative catalysts have been developed to improve efficiency and simplify procedures. For instance, solid acid catalysts, such as titanium-zirconium solid acids, have been used for the direct condensation of benzoic acid and methanol. mdpi.com Tin(II) compounds have also been employed as catalysts for the esterification of benzoic acid with alcohols having 7 to 13 carbon atoms. google.com

Hydrazinolysis of Corresponding Esters

The key step in forming the hydrazide is the hydrazinolysis of the corresponding ester. This reaction involves the nucleophilic substitution of the ester's alkoxy group (-OR) by hydrazine hydrate (NH₂NH₂·H₂O). researchgate.net The reaction is typically carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, most commonly ethanol or methanol. researchgate.netnih.gov Upon cooling the reaction mixture, the benzoic acid hydrazide often precipitates as a solid and can be purified by filtration and recrystallization. thepharmajournal.com

To enhance reaction rates and yields, alternative energy sources have been explored. Microwave irradiation, for example, has been shown to significantly reduce reaction times compared to conventional heating methods. chemmethod.comchemmethod.com This "green chemistry" approach often leads to high yields in a matter of minutes, as opposed to hours required for traditional refluxing. thepharmajournal.comchemmethod.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrazinolysis

Method Reagents Solvent Time Yield Reference
Conventional Ethyl 4-hydroxybenzoate, Hydrazine Hydrate Ethanol 2 hours 65% chemmethod.com
Microwave Ethyl 4-hydroxybenzoate, Hydrazine Hydrate None 3 minutes 93% chemmethod.com
Conventional Methyl benzoate, Hydrazine Hydrate None 2 hours N/A thepharmajournal.com

Alternative Coupling Reagents and Procedures

While the esterification-hydrazinolysis route is common, benzoic acid hydrazides can also be prepared directly from the carboxylic acid using coupling reagents. This method avoids the need to isolate the intermediate ester. Reagents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, allowing it to react directly with hydrazine. nih.gov To suppress side reactions and minimize racemization in chiral molecules, additives such as N-hydroxybenzotriazole (HOBt) are often used in conjunction with DCC. nih.goviris-biotech.de

More modern and efficient coupling reagents have been developed, many of which are based on phosphonium or uronium salts. These include:

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the first-generation phosphonium salt reagents, effective for preparing amides and esters under mild conditions. peptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A popular and efficient uronium salt coupling reagent. peptide.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly reactive aminium salt known for fast reaction times and reduced epimerization. iris-biotech.depeptide.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt considered to be a highly efficient and safer alternative to benzotriazole-based reagents. acs.org

These reagents facilitate the formation of an active ester in situ, which then readily reacts with hydrazine to form the desired hydrazide.

Specific Approaches for Incorporating Benzyloxy and Bromo Moieties

The synthesis of 4-Benzyloxy-3-bromo-benzoic acid hydrazide requires the strategic introduction of both a benzyloxy group at the 4-position and a bromine atom at the 3-position of the benzoic acid ring. The order of these introductions is critical and is governed by the directing effects of the functional groups.

Introduction of the Benzyloxy Group

The benzyloxy group is typically introduced via a Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl (B1604629) halide.

For the target molecule, a common starting material would be a 4-hydroxybenzoic acid derivative. The phenolic hydroxyl group is first deprotonated using a suitable base, such as potassium carbonate (K₂CO₃). The resulting phenoxide ion is then reacted with benzyl bromide or benzyl chloride to form the benzyl ether. researchgate.net This reaction effectively attaches the benzyloxy group at the desired 4-position.

Alternatively, the benzyloxy group can be formed through the oxidation of a benzyl group already present on an aromatic ring to a carboxylic acid. wikipedia.orggoogle.com However, for this specific target molecule, the Williamson ether synthesis starting from a 4-hydroxybenzoic acid derivative is a more direct route.

Introduction of the Bromo Substituent

The introduction of the bromo substituent is achieved through electrophilic aromatic substitution. The position of the incoming bromine atom is directed by the substituents already present on the benzene (B151609) ring. In the case of 4-benzyloxybenzoic acid, there are two directing groups:

The Carboxyl Group (-COOH): This is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. askfilo.comyoutube.com

The Benzyloxy Group (-OCH₂Ph): As an ether, this is an electron-donating and activating group, which directs incoming electrophiles to the ortho and para positions.

The activating, ortho-, para-directing effect of the benzyloxy group is significantly stronger than the deactivating, meta-directing effect of the carboxyl group. Therefore, when 4-benzyloxybenzoic acid is brominated, the bromine atom is directed to the positions ortho to the powerful benzyloxy group (positions 3 and 5).

The bromination reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). youtube.comaskfilo.com Other reaction conditions, such as using bromine in acetic acid, can also be employed for the bromination of substituted benzoic acids. chemicalbook.com The reaction proceeds via electrophilic attack of the bromonium ion (Br⁺) on the electron-rich aromatic ring, leading to the formation of 4-Benzyloxy-3-bromo-benzoic acid.

Step-by-Step Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a commercially available precursor, 4-hydroxy-3-bromo-benzoic acid. The process involves protection of the phenolic hydroxyl group, esterification of the carboxylic acid, and finally, conversion to the desired acid hydrazide.

Step 1: Benzylation of 4-hydroxy-3-bromo-benzoic acid

The initial step is the protection of the reactive phenolic hydroxyl group to prevent unwanted side reactions in subsequent steps. This is commonly achieved through a Williamson ether synthesis. 4-hydroxy-3-bromo-benzoic acid is reacted with benzyl bromide in the presence of a suitable base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base deprotonates the hydroxyl group, forming a phenoxide ion that acts as a nucleophile, attacking the benzyl bromide to form the benzyl ether, 4-benzyloxy-3-bromo-benzoic acid.

Step 2: Esterification of 4-Benzyloxy-3-bromo-benzoic acid

The carboxylic acid group of 4-benzyloxy-3-bromo-benzoic acid is converted into an ester, typically a methyl or ethyl ester, to facilitate the subsequent reaction with hydrazine. A common method is Fischer esterification, where the acid is refluxed with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). isca.menih.gov This reaction yields the corresponding ester, for example, methyl 4-benzyloxy-3-bromo-benzoate.

Step 3: Hydrazinolysis of the Ester

The final step is the conversion of the ester to the acid hydrazide. The methyl or ethyl ester of 4-benzyloxy-3-bromo-benzoic acid is refluxed with hydrazine hydrate (NH₂NH₂·H₂O) in a suitable solvent, most commonly ethanol. nepjol.infosphinxsai.comrdd.edu.iq The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group (-OCH₃ or -OC₂H₅) and the formation of this compound. The product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. isca.me

Synthesis of Related Hydrazide Derivatives

Acid hydrazides are versatile building blocks for synthesizing a wide array of more complex molecules. The presence of the reactive -CONHNH₂ moiety allows for various chemical transformations, including condensation and cyclization reactions, which are instrumental in generating structurally diverse compound libraries.

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

One of the most fundamental reactions of acid hydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones, also known as Schiff bases. orientjchem.org This reaction typically involves heating the acid hydrazide with a stoichiometric amount of an aldehyde or ketone in a protic solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the dehydration process. researchgate.net The nucleophilic amino group of the hydrazide attacks the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the hydrazone, which is characterized by the presence of a C=N-NH-C=O scaffold. nih.gov

This reaction is highly versatile, allowing for the introduction of a wide variety of substituents depending on the choice of the aldehyde or ketone reactant.

Table 1: Examples of Hydrazone Synthesis from this compound

Aldehyde/Ketone ReactantResulting Hydrazone Product Name
BenzaldehydeN'-(phenylmethylene)-4-benzyloxy-3-bromo-benzohydrazide
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-4-benzyloxy-3-bromo-benzohydrazide
4-HydroxybenzaldehydeN'-(4-hydroxybenzylidene)-4-benzyloxy-3-bromo-benzohydrazide
AcetoneN'-(propan-2-ylidene)-4-benzyloxy-3-bromo-benzohydrazide

Cyclization Reactions to Form Heterocyclic Compounds (e.g., Oxadiazoles, Triazoles, Thiadiazoles)

Acid hydrazides are key precursors for the synthesis of five-membered heterocyclic rings, which are prevalent structures in pharmacologically active compounds.

1,3,4-Oxadiazoles: These heterocycles can be synthesized from acid hydrazides through several routes. One common method involves the oxidative cyclization of N-acylhydrazones using reagents like bromine in acetic acid. nih.gov Another approach is the reaction of the acid hydrazide with a carboxylic acid or its derivative (like an acid chloride) in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). sphinxsai.comnih.gov A third route involves reacting the acid hydrazide with carbon disulfide in a basic medium to form a dithiocarbazate salt, which can be cyclized to a 1,3,4-oxadiazole-2-thiol derivative. researchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from acid hydrazides often proceeds via a thiosemicarbazide intermediate. The acid hydrazide is reacted with an isothiocyanate (R-N=C=S) to yield an N-acylthiosemicarbazide. This intermediate can then be cyclized under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) to form a 1,2,4-triazole-3-thione (or 5-thiol) derivative. nih.govnih.gov Alternatively, reacting an acid hydrazide with carbon disulfide and potassium hydroxide forms a dithiocarbazinate, which upon reaction with hydrazine hydrate, cyclizes to a 4-amino-1,2,4-triazole-3-thiol. nepjol.info

1,3,4-Thiadiazoles: Similar to triazoles, the synthesis of 1,3,4-thiadiazoles often begins with the formation of an N-acylthiosemicarbazide intermediate from the reaction of the acid hydrazide with an isothiocyanate. However, the subsequent cyclization is performed under acidic conditions, using reagents like concentrated sulfuric acid or phosphoric acid, which promotes dehydration to yield the 1,3,4-thiadiazole ring. nih.gov

Table 2: General Reagents for Heterocycle Synthesis from Acid Hydrazides

Target HeterocycleCommon Reagents and Intermediates
1,3,4-Oxadiazole1. R'COOH / POCl₃2. CS₂ / KOH, followed by cyclizing agent
1,2,4-Triazole (B32235)1. R'NCS to form thiosemicarbazide, then NaOH or KOH for cyclization
1,3,4-Thiadiazole1. R'NCS to form thiosemicarbazide, then H₂SO₄ for cyclization

Introduction of Other Substituents for Structural Diversification

Beyond forming hydrazones and heterocycles, the core structure of this compound can be further modified to create additional analogs.

Acylation of the Hydrazide Moiety: The terminal amino group of the hydrazide is nucleophilic and can be acylated by reacting with various acylating agents like acid chlorides or anhydrides. For example, reaction with phthalic or succinic anhydride can introduce a carboxylic acid-terminated side chain, which can be useful for modulating properties like solubility. nih.gov

Modification of the Aromatic Rings: The two phenyl rings in the molecule offer sites for further substitution, although the existing substituents will direct the position of any new groups. For instance, electrophilic substitution reactions could potentially introduce nitro or additional halogen groups, though reaction conditions would need to be carefully controlled to avoid debenzylation or other side reactions.

Cleavage and Replacement of the Benzyl Group: The benzyl ether linkage can be cleaved through catalytic hydrogenation. This would regenerate the phenolic hydroxyl group, yielding 3-bromo-4-hydroxy-benzoic acid hydrazide. This free hydroxyl group could then be reacted with a different range of alkyl or aryl halides to introduce a variety of ether linkages, significantly diversifying the molecular structure.

Structure Elucidation and Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise arrangement and connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Benzyloxy-3-bromo-benzoic acid hydrazide is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyloxy group are expected to appear as a multiplet in the range of δ 7.30-7.50 ppm. The protons on the substituted benzoic acid ring will show a characteristic splitting pattern. The proton at position 2 is expected to be a doublet, while the proton at position 5 would likely appear as a doublet of doublets, and the proton at position 6 as a doublet. The methylene (B1212753) protons (-CH₂-) of the benzyloxy group would give rise to a singlet at approximately δ 5.20 ppm. The protons of the hydrazide functional group (-CONHNH₂) are expected to produce two broad singlets, one for the -NH proton and another for the -NH₂ protons, which can be exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the hydrazide group is expected to have a chemical shift in the downfield region, typically around δ 165.0 ppm. The carbons of the aromatic rings will resonate in the range of δ 110.0-160.0 ppm. The methylene carbon of the benzyloxy group is anticipated to appear at approximately δ 70.0 ppm. The specific chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Carbonyl (C=O)-~165.0
Aromatic C-O-~158.0
Aromatic C-Br-~112.0
Quaternary Aromatic C-~136.0, ~132.0, ~128.0
Aromatic CH~8.10 (d), ~7.80 (dd), ~7.20 (d)~134.0, ~130.0, ~115.0
Benzyloxy Ph-CH~7.30-7.50 (m)~128.5, ~128.0, ~127.5
Methylene (-CH₂-)~5.20 (s)~70.0
Hydrazide (-NH-)Broad singlet-
Hydrazide (-NH₂)Broad singlet-

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound (C₁₄H₁₃BrN₂O₂), the expected molecular weight is approximately 321.17 g/mol . The presence of bromine is expected to give a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

The fragmentation of the molecular ion would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion at m/z 91. Another significant fragmentation pathway could be the loss of the hydrazide group, resulting in a benzoyl cation derivative.

Predicted Mass Spectrometry Data

m/z Predicted Fragment
320/322[M]⁺ (Molecular ion)
289/291[M - NHNH₂]⁺
183/185[BrC₆H₃(OH)C≡O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-Br bonds, as well as for the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹)
N-H stretching (hydrazide)3300-3400 (two bands)
Aromatic C-H stretching3030-3100
Aliphatic C-H stretching2850-2960
C=O stretching (amide I)1640-1680
N-H bending (amide II)1510-1550
Aromatic C=C stretching1450-1600
C-O stretching (ether)1200-1250
C-N stretching1000-1200
C-Br stretching500-600

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared with the calculated theoretical values based on the molecular formula. This comparison is a crucial indicator of the purity and the correctness of the assigned molecular formula. For this compound (C₁₄H₁₃BrN₂O₂), the theoretical elemental composition would be:

Theoretical Elemental Analysis Data

Element Percentage (%)
Carbon (C)52.36
Hydrogen (H)4.08
Bromine (Br)24.88
Nitrogen (N)8.72
Oxygen (O)9.96

Any significant deviation from these theoretical values in an experimental analysis would suggest the presence of impurities or an incorrect structural assignment.

Investigation of Biological Activities of 4 Benzyloxy 3 Bromo Benzoic Acid Hydrazide and Its Derivatives

Research on Antimicrobial Activity

A thorough review of scientific literature reveals a notable absence of studies specifically investigating the antimicrobial properties of 4-Benzyloxy-3-bromo-benzoic acid hydrazide. While the broader class of hydrazide derivatives has been a subject of interest in antimicrobial research, this particular compound has not been a focus of published efficacy studies.

Antibacterial Efficacy Studies

No specific research data on the antibacterial efficacy of this compound against common bacterial strains is currently available in the public domain. Consequently, no data tables detailing its minimum inhibitory concentrations (MIC) or other measures of antibacterial activity can be presented.

Antifungal Efficacy Studies

Similarly, there is a lack of published research on the antifungal properties of this compound. Studies assessing its activity against fungal pathogens have not been found, and therefore, its potential as an antifungal agent remains undetermined.

Antitubercular Activity Research

While hydrazide compounds have historically played a crucial role in the treatment of tuberculosis, with isoniazid (B1672263) being a prime example, there is no specific research available on the antitubercular activity of this compound. Its potential efficacy against Mycobacterium tuberculosis has not been evaluated in published studies.

Exploration of Anticancer Activity

The exploration of novel compounds for their potential to combat cancer is a significant area of pharmaceutical research. However, the anticancer properties of this compound have not been documented in the available scientific literature.

In Vitro Cytotoxicity Assessments on Cancer Cell Lines

There are no published studies detailing the in vitro cytotoxicity of this compound against any cancer cell lines. As a result, no data on its half-maximal inhibitory concentration (IC50) values or its mechanism of action as a potential anticancer agent can be provided.

Mechanisms of Action in Anticancer Research

The hydrazide-hydrazone functional group, a key feature of the title compound, is a significant pharmacophore that has been associated with a variety of biological activities, including anticancer effects. nih.govthepharmajournal.com Research into related compounds suggests that the anticancer activity of quinoline-based hydrazones can be exerted through multiple mechanisms. These include the induction of apoptosis, inhibition of angiogenesis, and intercalation with DNA. nih.gov

Furthermore, many hydrazide-hydrazone derivatives have been shown to induce cell cycle arrest, a critical mechanism in controlling cancer cell proliferation. nih.gov Specifically, some compounds have demonstrated the ability to cause arrest at the G2/M phase or the S phase of the cell cycle. nih.gov For instance, a series of hydrazide-hydrazone derivatives were evaluated for their anticancer activity against various cancer cell lines, with some compounds showing potent inhibitory effects. One particularly active compound, featuring a pyrrole (B145914) ring, was found to increase caspase-3 activation and promote early apoptosis in cancer cells. nih.gov

The structural characteristics of these molecules, such as the presence of different heterocyclic motifs, have been shown to influence their cytotoxic effects. For example, in one study, hydrazide-hydrazone compounds displayed greater cytotoxicity against neuroblastoma cells compared to breast cancer cell lines. nih.gov The metabolic stability of the hydrazide-hydrazone moiety, which is higher than that of amides, along with its adjustable labile nature in acidic environments, contributes to its potential as an anticancer agent. nih.gov

Studies on Enzyme Inhibition Potential

While direct studies on the α-amylase inhibitory activity of this compound are not available, research on benzoic acid derivatives provides insights into potential structure-activity relationships. The inhibition of α-amylase, a key enzyme in carbohydrate digestion, is a therapeutic target for managing type 2 diabetes. nih.gov

Studies on a range of phenolic acids with a benzoic acid core have shown that the nature and position of substituents on the benzene (B151609) ring significantly influence their α-amylase inhibitory activity. nih.gov For example, the presence of hydroxyl groups, particularly at the 2-position of the benzene ring, has been shown to have a strong positive effect on inhibitory activity. nih.gov Conversely, methoxylation at the 2-position and hydroxylation at the 5-position have been associated with a negative effect on inhibition. nih.gov The inhibitory mechanism is thought to involve hydrogen bonding and hydrophobic interactions between the inhibitor and the enzyme. nih.gov

The following table summarizes the α-amylase inhibitory activity of various N'-substituted benzylidene benzohydrazide-1,2,3-triazoles, which share the benzohydrazide (B10538) core with the title compound. These compounds demonstrated significant inhibitory potential compared to the standard drug, acarbose.

CompoundSubstituent (R)IC50 (µM)
7a 2,4-dichlorophenyl0.02 ± 0.00
7b 4-bromophenyl7.30 ± 0.08
7c 4-chlorophenyl10.10 ± 0.20
7d 4-fluorophenyl1.10 ± 0.04
7e 4-methylphenyl134.20 ± 2.10
7f 4-methoxyphenyl421.30 ± 3.20
7g 4-nitrophenyl25.10 ± 0.50
7h 4-hydroxyphenyl0.01 ± 0.00
Acarbose -752.10 ± 1.30

Data sourced from a study on N'-substituted benzylidene benzohydrazide-1,2,3-triazoles as α-glucosidase inhibitors. The study highlights the potent inhibitory activity of these derivatives. nih.gov

Cholinesterase inhibitors are crucial for the management of neurodegenerative diseases like Alzheimer's disease. While specific data for this compound is unavailable, studies on related bromophenols and benzohydrazides indicate potential inhibitory activity against both AChE and BChE.

A series of novel bromophenols demonstrated potent inhibition of both enzymes, with some compounds exhibiting Ki values in the nanomolar range. mdpi.com This suggests that the bromo-substituted phenolic structure may contribute significantly to cholinesterase inhibition.

Similarly, various benzohydrazide derivatives have been investigated as inhibitors of AChE and BChE. thepharmajournal.com These studies have shown that modifications to the benzohydrazide scaffold can lead to compounds with significant inhibitory activity, sometimes comparable to or better than the established drug rivastigmine. thepharmajournal.com The mechanism of inhibition is often dual, affecting both enzymes, and molecular docking studies suggest that these compounds can bind to the active site cavity of the enzymes. thepharmajournal.com

The following table presents the inhibitory activities of some novel bromophenols against AChE and BChE.

CompoundAChE Ki (nM)BChE Ki (nM)
Bromophenol Derivative 1 4.60 ± 1.157.36 ± 1.31
Bromophenol Derivative 2 38.13 ± 5.9129.38 ± 3.68

Data from a study on novel antioxidant bromophenols with cholinesterase and carbonic anhydrase inhibitory actions. mdpi.com

Carbonic anhydrases are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications, including in cancer and glaucoma treatment. nih.gov Research on aromatic hydrazides has revealed their potential as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov

These studies have shown that hydrazide derivatives can act as zinc binders, which is a key interaction for inhibiting these metalloenzymes. nih.gov Certain derivatives, particularly those with a ureido-linker, have demonstrated high inhibitory potency, with inhibition constants in the low-micromolar and even submicromolar range against specific hCA isoforms like hCA IV, IX, and XII. nih.gov The tumor-associated isoforms hCA IX and XII are particularly relevant targets for anticancer drug design. nih.gov

The inhibitory profile of novel bromophenols against hCA I and hCA II is presented in the table below, indicating that bromo-substituted phenolic compounds can be effective inhibitors of these enzymes.

CompoundhCA I Ki (nM)hCA II Ki (nM)
Bromophenol Derivative 1 6.78 ± 0.684.32 ± 0.23
Bromophenol Derivative 2 126.07 ± 35.672.25 ± 12.94
Acetazolamide (Standard) 25012

Data from a study on novel antioxidant bromophenols with cholinesterase and carbonic anhydrase inhibitory actions. mdpi.comnih.gov

The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is common in many human cancers, making MEK an important therapeutic target. While there is no direct evidence of this compound inhibiting MEK, the general class of small molecule inhibitors targeting this pathway is well-established in cancer research.

MEK inhibitors are typically designed to interfere with the kinase activity of MEK1 and MEK2. Several MEK inhibitors are in clinical development and have shown efficacy in treating certain types of cancer, particularly those with specific genetic mutations like BRAF V600. The development of bifunctional inhibitors that co-target MEK and other signaling pathways, such as the PI3K/Akt pathway, is an emerging strategy to overcome drug resistance.

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. nih.govfrontiersin.org The antioxidant mechanism of phenolic compounds can involve hydrogen atom transfer, single electron transfer, or chelation of transition metals. nih.gov The presence of bromo and hydroxyl substituents on the aromatic ring of this compound suggests that it may possess antioxidant activity.

Studies on 4-hydrazinobenzoic acid derivatives have demonstrated their antioxidant potential through various in vitro assays, including DPPH radical scavenging and ABTS radical quenching. nih.gov The antioxidant activity of these compounds was found to be comparable to the standard antioxidant butylated hydroxyanisole (BHA). nih.gov Similarly, research on bromophenols has shown that these compounds can be powerful antioxidants, with activities comparable to or even exceeding those of standard antioxidants like α-tocopherol and butylated hydroxytoluene (BHT). mdpi.com The antioxidant effects of bromophenols are attributed to their ability to donate an electron to neutralize free radicals and reactive oxygen species. nih.gov

The following table shows the antioxidant activity of selected 4-hydrazinobenzoic acid derivatives in the DPPH and ABTS assays.

CompoundDPPH % Inhibition (20 µg/mL)ABTS % Inhibition (20 µg/mL)
Derivative 3 72.29 ± 0.2485.19 ± 0.17
Derivative 5 70.85 ± 0.1982.63 ± 0.12
Derivative 6 71.52 ± 0.2180.60 ± 0.15
Derivative 7 71.98 ± 0.2284.34 ± 0.10
Derivative 8 71.23 ± 0.2083.17 ± 0.14
Derivative 9 70.54 ± 0.1881.95 ± 0.13
BHA (Standard) 92.0085.20 ± 0.33

Data sourced from an investigation of 4-hydrazinobenzoic acid derivatives for their antioxidant activity. nih.gov

Assessment of Antioxidant Activity

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant potential of hydrazide derivatives is frequently evaluated through their ability to scavenge synthetic free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are the most common methods employed for this purpose. These tests measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize these radicals, a process often indicated by a change in color that can be measured spectrophotometrically. researchgate.netijprajournal.com

Research into various hydrazide-hydrazone derivatives has shown that their radical scavenging ability is significantly influenced by their molecular structure. pensoft.net For instance, studies on hydrazide-hydrazones have demonstrated that the presence of hydroxyl (-OH) groups on the aromatic ring can substantially enhance antioxidant activity. pensoft.net In one study, a hydrazide-hydrazone derivative featuring a hydroxyphenyl group showed a DPPH radical scavenging activity of 61.27% at a concentration of 250 µM. pensoft.net

The ABTS assay is often considered more suitable for a broader range of compounds, as it can be used for both hydrophilic and hydrophobic molecules. pensoft.netnih.gov In comparative studies, some hydrazone derivatives exhibited significantly higher scavenging activity in the ABTS assay compared to the DPPH assay. nih.gov For example, certain pyrrole-based hydrazide-hydrazones demonstrated ABTS scavenging activity as high as 89%, while their DPPH activity was less pronounced. nih.gov The superior activity in the ABTS test can be attributed to its ability to detect bulky structures and its applicability to a wider range of compounds. nih.gov

Table 1: Radical Scavenging Activity of Selected Hydrazide Derivatives
Compound TypeAssayConcentration% Radical Scavenging ActivityReference
Hydrazide-hydrazone with hydroxyphenyl groupDPPH250 µM61.27% pensoft.net
Pyrrole-based hydrazide-hydrazone (8d)ABTSNot Specified89% nih.gov
Pyrrole-based hydrazide-hydrazone (7d)ABTSNot Specified83% nih.gov
Hydroxyl-methoxy derivative (3)ABTS20 µg/mL85.19% nih.gov
4-hydrazinobenzoic acid derivative (7)ABTS20 µg/mL84.34% nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another crucial method for assessing the antioxidant capabilities of a compound. This electron-transfer-based assay measures the reduction of the ferric ion (Fe³⁺)-ligand complex to the intensely blue ferrous ion (Fe²⁺) complex by antioxidants in an acidic medium. mdpi.comnih.gov The intensity of the color change is directly proportional to the reducing power of the sample.

Hydrazide derivatives have been subjected to FRAP assays to quantify their electron-donating ability. The assay confirms that these compounds can act as antioxidants by donating electrons to neutralize free radicals, thereby reducing oxidative stress. nih.gov For example, studies on certain catechol hydrazinyl-thiazole derivatives showed significant Fe³⁺ reducing activity, in some cases double that of the standard antioxidant ascorbic acid at equimolar concentrations. mdpi.com The procedure typically involves mixing the test compound with a phosphate (B84403) buffer and potassium ferricyanide, followed by incubation and the addition of trichloroacetic acid to stop the reaction before measuring the absorbance. nih.gov The results from FRAP assays, alongside other methods, provide a more comprehensive understanding of a compound's antioxidant profile. nih.govmdpi.com

Table 2: Ferric Reducing Antioxidant Power of Selected Hydrazide Derivatives
Compound TypeActivity Compared to StandardAssay DetailsReference
Catechol hydrazinyl-thiazole (CHT)Double the activity of Ascorbic AcidPerformed at equimolar concentrations. mdpi.com
Catechol hydrazinyl-thiazole (CHT)1.71 times higher than TroloxPerformed at equimolar concentrations. mdpi.com
Benzylic acid-derived bromophenolsStrong Fe³⁺ reducing effectsDemonstrated electron-donating properties for neutralizing free radicals. nih.gov

Other Reported Biological Activities of Hydrazide Derivatives

Beyond antioxidant effects, the core hydrazide structure is a versatile scaffold found in compounds with a wide range of pharmacological activities.

Hydrazone derivatives are recognized for their potential anti-inflammatory properties. nih.gov Chronic inflammation is linked to various diseases, and the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key targets for anti-inflammatory drugs. nih.gov Research has explored various heterocyclic compounds containing the hydrazone moiety for their ability to inhibit these enzymes.

For instance, a series of 1,2,4-triazole (B32235) derivatives, which are structurally related to hydrazides, have been synthesized and evaluated for anti-inflammatory activity. Some of these compounds were identified as selective COX-2 inhibitors. nih.gov In vivo studies, such as the carrageenan-induced paw edema test in rodents, have confirmed the anti-inflammatory effects of certain derivatives. nih.gov Furthermore, some derivatives have shown a reduced risk of gastrointestinal side effects compared to standard drugs like indomethacin, which is a significant advantage in the development of new anti-inflammatory agents. nih.gov

The search for new and effective anticonvulsant drugs is ongoing, and hydrazone derivatives have emerged as a promising area of investigation. nih.gov Several studies have evaluated compounds with a hydrazide or a related amide backbone for their ability to protect against seizures in preclinical models.

A study on 4-(benzyloxy)-benzamides, which are structurally analogous to the title compound, tested their anticonvulsant activity using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scMet) seizure threshold assays in rodents. nih.gov One derivative of 2N-methylaminoethanol demonstrated notable anti-MES activity in mice, with a protective index higher than that of the established antiepileptic drug valproate. nih.gov These findings highlight the potential of the benzyloxy-substituted aromatic core, linked to a hydrazide-like structure, for the development of novel anticonvulsant agents. nih.govnih.gov

Malaria remains a significant global health issue, and the development of new antimalarial agents is critical due to the spread of drug-resistant parasite strains. Hydrazone derivatives have been identified as a class of compounds with potential antimalarial activity. nih.govjournalsarjnp.com

Research in this area has focused on synthesizing and screening various hydrazone derivatives against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov For example, in silico docking studies of a hydrazone derivative of 2-amino-4-thiazoleacetic acid hydrazide showed promising binding affinity to key malarial protein targets, such as P. falciparum lactate (B86563) dehydrogenase (PfLDH) and P. falciparum dihydrofolate reductase (PfDHFR). journalsarjnp.com The benzimidazole (B57391) skeleton, often linked via a hydrazone bridge, has also been a focus of antimalarial drug design, with some derivatives exhibiting potent activity in the nanomolar range against chloroquine-sensitive strains. nih.gov These studies suggest that the hydrazide-hydrazone scaffold is a valuable starting point for the design of new and effective antimalarial drugs.

Structure Activity Relationship Sar Studies of 4 Benzyloxy 3 Bromo Benzoic Acid Hydrazide Analogs

Influence of the Benzyloxy Moiety on Biological Activity

The benzyloxy group at the C-4 position of the benzoic acid ring is a significant structural feature, characterized by its bulk and lipophilicity. This moiety can profoundly influence a molecule's interaction with biological targets. The replacement of a simple hydroxyl group, as seen in 4-hydroxybenzoic acid hydrazide (4-HBAH), with a larger benzyloxy group can alter the binding mode and affinity of the compound. mdpi.com While 4-HBA itself is a known mediator in certain enzymatic reactions, its direct inhibitory potency can be minimal. mdpi.com

The introduction of a large substituent like the benzyloxy group can lead to enhanced activity through several mechanisms:

Hydrophobic Interactions: The benzyl (B1604629) portion of the moiety can fit into hydrophobic pockets within a receptor or enzyme's active site, increasing binding affinity.

Steric Effects: The size of the benzyloxy group can provide a better fit in a large binding site or, conversely, cause steric hindrance that prevents binding to off-target proteins, potentially increasing selectivity.

In studies of related compounds, derivatives with bulky phenyl or tert-butyl substituents have shown high antifungal activity, suggesting that large, space-filling groups at this position can be advantageous for certain biological targets. mdpi.com The benzyloxy group, combining a flexible ether linkage with a rigid phenyl ring, offers unique conformational possibilities that can be exploited in drug design.

Role of the Bromo Substituent on Biological Activity

The bromine atom at the C-3 position, ortho to the hydrazide functional group, plays a critical role in modulating the electronic and steric properties of the molecule. Halogen substituents are frequently used in medicinal chemistry to enhance the potency of lead compounds. rsc.org

Key contributions of the bromo substituent include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) on a biological target. rsc.orgnih.gov This type of interaction can significantly contribute to binding affinity and specificity.

Lipophilicity: The addition of a bromine atom increases the lipophilicity of the compound, which can enhance its ability to permeate biological membranes.

Research on steroidal hydrazones revealed that replacing a nitro group with a bromine atom on the benzene (B151609) ring resulted in a similarly beneficial effect on antibacterial activity, highlighting the positive impact a halogen can have. mdpi.com Furthermore, a review of benzohydrazide (B10538) derivatives mentions the synthesis and evaluation of 3-bromo-N'-(substituted benzylidene) benzohydrazides for anticancer activity, indicating that this substitution pattern is actively explored in the development of bioactive compounds. thepharmajournal.com

Table 1: Effect of Halogen Substitution on Antibacterial Activity of Hydrazone Analogs This table illustrates the general impact of halogen substituents on biological activity in related compound series, as specific comparative data for 4-benzyloxy-3-bromo-benzoic acid hydrazide is not available.

Compound SeriesSubstituent (X)Observed Activity TrendReference
Steroidal Hydrazones3-NO2Beneficial for antibacterial activity mdpi.com
Steroidal Hydrazones3-BrGood influence on activity, similar to NO2 mdpi.com
Lactic Acid HydrazonesElectron-withdrawing groups (NO2, Br, I)Generally showed better antibacterial activity nih.gov
Lactic Acid HydrazonesElectron-donating groups (OH, OCH3)Lower antibacterial activity nih.gov

Impact of Modifications at the Hydrazide Linkage

The hydrazide group (-CONHNH₂) is a versatile functional group that serves as a critical pharmacophore and a synthetic handle for creating more complex molecules, most commonly hydrazide-hydrazones. thepharmajournal.comnih.govnih.gov The condensation of the terminal amine of the hydrazide with various aldehydes and ketones yields hydrazide-hydrazones (R-CONH-N=CR'R''), a modification that profoundly impacts biological activity. nih.gov

The structure-activity relationship at this linkage is heavily dependent on the nature of the aldehyde or ketone used for condensation:

Aromatic vs. Aliphatic Substituents: The introduction of an additional aromatic ring via an aromatic aldehyde can provide further opportunities for π-π stacking or hydrophobic interactions with the target protein.

Substituents on the Aryl Ring: The electronic properties of substituents on the newly introduced aryl ring are crucial. Electron-withdrawing groups (such as nitro or halogen) or electron-donating groups (such as hydroxyl or methoxy) can fine-tune the activity. nih.govmdpi.com For instance, in a series of 2,4-dihydroxybenzoic acid hydrazones, the analog formed with 4-nitrobenzaldehyde (B150856) showed the highest antiproliferative potential, with an IC₅₀ value as low as 0.77 µM against one cancer cell line. mdpi.comnih.gov

Heterocyclic Moieties: Condensation with heterocyclic aldehydes can introduce atoms capable of forming specific hydrogen bonds, significantly enhancing binding and activity.

The hydrazide linker itself (–(CO)–NH–N=CH–) creates a rigid, planar system that properly orients the terminal aromatic rings for optimal interaction with a receptor. mdpi.com

Table 2: Influence of Hydrazone Modification on Antiproliferative Activity (IC₅₀ in µM) Data from a study on 2,4-dihydroxybenzoic acid hydrazide-hydrazones, illustrating the principle of modification at the hydrazide linkage.

CompoundSubstituent on Benzylidene RingLN-229 Cell Line IC₅₀ (µM)Reference
214-NO₂0.77 mdpi.comnih.gov
223-NO₂23.71 mdpi.com
194-Cl> 50 mdpi.com
204-F> 50 mdpi.com

Effects of Substituents on the Benzoic Acid Ring System

Beyond the C3-bromo and C4-benzyloxy groups, the introduction of other substituents onto the core benzoic acid ring system can further modulate biological activity. The nature and position of these substituents dictate their electronic and steric influence. Generally, electron-withdrawing groups on the phenyl ring of hydrazone derivatives are found to enhance antibacterial activity. nih.govresearchgate.net

The core benzoic acid ring acts as a scaffold, and its substitution pattern is key to orienting the pharmacophoric elements—the benzyloxy group, the bromo substituent, and the hydrazide/hydrazone moiety—in a spatially optimal arrangement for target interaction.

Stereochemical Considerations and Their Impact on Activity

Stereochemistry plays a vital role in the biological activity of hydrazone derivatives of this compound. The primary stereochemical feature in these analogs is the geometric isomerism around the azomethine (C=N) double bond.

E/Z Isomerism: Hydrazones can exist as two geometric isomers, (E) and (Z), which arise from the restricted rotation around the C=N bond. These isomers have different spatial arrangements and, consequently, can exhibit significantly different biological activities. Typically, the (E)-isomer is thermodynamically more stable and is often the more biologically active form due to its specific geometry fitting better into the receptor's binding site. The isomerization process can be influenced by factors such as UV light or the presence of catalysts. nih.gov

Chiral Centers: While the parent hydrazide is achiral, the introduction of chiral centers, for instance through reaction with a chiral aldehyde or ketone, would result in diastereomers. These diastereomers can have distinct biological activities and pharmacokinetic profiles. Asymmetric aminocatalysis has been used to create chiral tetrahydroindolizines from hydrazone derivatives in a highly stereoselective manner, demonstrating that controlling the stereochemistry in related systems is feasible and important. acs.org

The rigid and defined three-dimensional structure conferred by the (E)-configuration of the hydrazone linker is often essential for maintaining the correct orientation of the terminal aromatic groups required for effective biological interactions.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Modes and Affinities with Target Enzymes/Proteins

While specific molecular docking studies on 4-Benzyloxy-3-bromo-benzoic acid hydrazide are not extensively documented in publicly available literature, studies on analogous benzoic acid hydrazide derivatives have demonstrated their potential to interact with various enzymes. For instance, derivatives of 4-benzamidobenzoic acid hydrazide have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. nih.gov Docking studies of these analogs revealed that the hydrazide moiety can act as a key pharmacophore. nih.gov

A hypothetical docking study of this compound with a target enzyme like cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs, could yield binding affinity scores (often expressed in kcal/mol). Lower binding energy values typically indicate a more stable protein-ligand complex and potentially higher inhibitory activity. fip.org

Table 1: Predicted Binding Affinities of this compound with Hypothetical Target Enzymes

Target EnzymePredicted Binding Affinity (kcal/mol)
Soluble Epoxide Hydrolase (sEH)-8.5
Trans-sialidase (TcTS)-7.9
Cyclooxygenase-2 (COX-2)-9.2
Protein Tyrosine Phosphatase 1B (PTP1B)-8.1

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information generated from molecular docking studies. Actual values would need to be determined through specific computational experiments.

Elucidation of Specific Interactions (e.g., hydrogen bonding, hydrophobic interactions)

The specific interactions between this compound and a target protein are crucial for its biological activity. Based on its structure, several types of interactions can be predicted:

Hydrogen Bonding: The hydrazide group (-CONHNH2) is a potent hydrogen bond donor and acceptor. The amide proton and the terminal amino protons can form hydrogen bonds with amino acid residues such as aspartate, glutamate, and serine in the active site. The carbonyl oxygen can act as a hydrogen bond acceptor. nih.govnih.gov

Hydrophobic Interactions: The benzyloxy group, with its two aromatic rings, can engage in significant hydrophobic and π-π stacking interactions with hydrophobic residues like phenylalanine, tyrosine, and tryptophan in the target protein's binding pocket. nih.gov

Halogen Bonding: The bromine atom at the 3-position of the benzoic acid ring can participate in halogen bonding, a non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site on the protein, such as a carbonyl oxygen or a hydroxyl group. researchgate.net

These interactions collectively contribute to the stability of the ligand-protein complex and are fundamental to the molecule's potential inhibitory action.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a valuable tool for understanding the electronic properties of a molecule, which in turn relate to its reactivity and stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. researchgate.netresearchgate.net

For this compound, DFT calculations would likely show that the HOMO is distributed over the electron-rich parts of the molecule, such as the benzyloxy group and the hydrazide moiety. The LUMO, on the other hand, would likely be localized on the electron-deficient regions, such as the carbonyl group and the aromatic ring.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
EHOMO-6.2
ELUMO-1.8
Energy Gap (ΔE)4.4

Note: This data is predictive and based on DFT calculations performed on analogous aromatic hydrazide structures. The exact values for the title compound would require specific calculations.

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution within a molecule and for identifying sites prone to electrophilic and nucleophilic attack. In an MEP map of this compound, the regions of negative potential (typically colored red or yellow) would be concentrated around the electronegative oxygen and nitrogen atoms of the hydrazide group, indicating these are sites for electrophilic attack. The regions of positive potential (blue) would be located around the hydrogen atoms, particularly the amine and amide hydrogens, making them susceptible to nucleophilic attack. researchgate.net The MEP analysis helps in understanding how the molecule might interact with biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.

For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as its inhibitory concentration (IC50) against a particular enzyme. The model would be built using a set of descriptors that quantify various aspects of the molecule's structure. These descriptors can be categorized as:

Topological descriptors: Related to the 2D structure of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Related to the electronic properties, often derived from DFT calculations.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

A typical QSAR equation might look like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, etc., are coefficients determined from a regression analysis. For benzoyl amino benzoic acid derivatives, QSAR models have highlighted the importance of lipophilic parameters in their inhibitory potential. dergipark.org.tr A QSAR study on a series of analogs of this compound could reveal which structural features, such as the presence and position of the bromo and benzyloxy groups, are most critical for its biological activity.

Development of Predictive Models for Biological Activity

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern computational drug discovery. For a molecule like this compound, a QSAR study would typically involve synthesizing a series of analogues with modifications at various positions (e.g., altering the benzyloxy group, the bromo substituent, or the hydrazide moiety).

The biological activities of these compounds would be determined experimentally against a specific biological target. These activities, expressed numerically (e.g., IC50 or EC50 values), would then be correlated with calculated molecular descriptors of the compounds. The goal is to derive a mathematical equation that can predict the biological activity of new, unsynthesized compounds based solely on their chemical structure.

For related classes of compounds, such as benzoylaminobenzoic acid derivatives, QSAR studies have revealed that properties like hydrophobicity, molar refractivity, and aromaticity can be crucial for their inhibitory activity. nih.gov A hypothetical QSAR model for this compound derivatives would likely explore a similar range of physicochemical and topological descriptors to establish a statistically significant model.

Identification of Key Molecular Descriptors Influencing Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. Identifying which of these descriptors have the most significant impact on the biological activity of this compound and its analogues is a primary goal of computational analysis. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electron distribution in a molecule and include properties like dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, a critical factor in membrane permeability and binding to protein targets. A common descriptor is the logarithm of the partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices.

A hypothetical analysis of this compound might reveal the importance of the bulky and hydrophobic benzyloxy group for binding to a specific receptor pocket, while the bromo substituent could be involved in specific halogen bonding interactions. The hydrazide group is a key feature, capable of forming multiple hydrogen bonds, which is often critical for anchoring a ligand within a binding site.

Table 1: Hypothetical Key Molecular Descriptors for this compound

Descriptor CategoryPotential Key DescriptorRationale for Importance
StericMolecular VolumeThe size of the benzyloxy group may influence steric fit within a receptor's active site.
ElectronicDipole MomentThe overall polarity of the molecule can affect its solubility and interactions with polar residues in a binding site.
HydrophobicLogPThe balance of hydrophilic and hydrophobic regions is crucial for cell permeability and target engagement.
TopologicalHydrogen Bond Donors/AcceptorsThe hydrazide moiety provides key hydrogen bonding capabilities, essential for ligand-receptor recognition.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would likely include features such as:

A hydrogen bond donor (from the -NH-NH2 group).

A hydrogen bond acceptor (from the carbonyl oxygen and potentially the ether oxygen).

An aromatic ring feature (from the benzyloxy and bromo-benzoic acid moieties).

A hydrophobic feature (representing the benzyl (B1604629) group).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large compound libraries in a process known as virtual screening. This allows for the rapid identification of other, structurally diverse molecules that possess the same key pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach can be a powerful tool for discovering novel chemical scaffolds for a particular biological target.

While no specific pharmacophore models or virtual screening campaigns for this compound have been published, this would be a logical next step in a drug discovery project involving this compound, aiming to identify new lead candidates with potentially improved properties.

Mechanistic Insights and Biological Target Elucidation

Investigation of Molecular Mechanisms Underlying Observed Biological Activities

The biological activities of hydrazide derivatives are often attributed to their unique chemical structure, which includes a reactive hydrazide functional group. The presence of a bromine atom and a benzyloxy group on the phenyl ring of 4-Benzyloxy-3-bromo-benzoic acid hydrazide is expected to significantly influence its electronic and steric properties, thereby modulating its biological activity.

Research on various benzohydrazide (B10538) derivatives suggests that their mechanism of action can be multifaceted. For instance, some benzohydrazides have been reported to exert their effects by inhibiting specific enzymes crucial for pathogen survival or cancer cell proliferation. derpharmachemica.compensoft.net The antimicrobial activity of certain bromo-substituted benzohydrazides has been documented, with some compounds showing potent efficacy. nih.gov It is plausible that this compound shares similar mechanisms, potentially involving the disruption of microbial cell processes or interference with key enzymatic pathways.

Identification and Validation of Specific Biological Targets

A critical aspect of understanding the therapeutic potential of any compound is the identification and validation of its specific biological targets. For hydrazide derivatives, a prominent target that has been identified is DNA gyrase . nih.govnih.gov This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.

A study on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives revealed potent inhibitory activity against Staphylococcus aureus and Bacillus subtilis DNA gyrase. nih.gov Given the structural similarity, particularly the presence of a bromo-substituted phenyl ring, it is conceivable that this compound could also target DNA gyrase. The benzyloxy group might further enhance binding affinity within the enzyme's active site.

Another potential class of targets includes enzymes involved in cancer progression. For example, some benzohydrazide derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key player in many cancers. nih.govnih.gov While direct evidence for this compound is lacking, the general ability of benzohydrazides to inhibit various kinases suggests this as a plausible area for future investigation.

The table below summarizes the inhibitory activities of some representative hydrazide derivatives against specific biological targets.

Compound/Derivative ClassTarget EnzymeOrganism/Cell LineActivity (IC₅₀/MIC)
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k)DNA GyraseS. aureusIC₅₀ = 0.15 µg/mL
N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k)DNA GyraseB. subtilisIC₅₀ = 0.25 µg/mL
Benzothiazole-based hydrazide conjugate (18b)DNA GyraseE. coliPotent Inhibition
Benzohydrazide derivative (H20)EGFR KinaseA549, MCF-7, HeLa, HepG2IC₅₀ = 0.08 µM (EGFR)

This table is illustrative and compiled from studies on structurally related compounds.

DNA Binding Activity Studies of Hydrazide Derivatives

The interaction with DNA represents another significant mechanism through which hydrazide derivatives can exert their biological effects. The planar aromatic rings present in many hydrazides, including the phenyl ring in this compound, can intercalate between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells or antimicrobial effects.

Studies on various hydrazide-hydrazone metal complexes have demonstrated their ability to bind to DNA, often through an intercalative mode. frontiersin.org The complex formation with a metal ion can enhance this binding affinity. While the DNA binding of this compound itself has not been reported, its structural components suggest a potential for such interactions. The benzyloxy group could further stabilize the DNA-ligand complex through hydrophobic and van der Waals interactions.

Metal Chelation Properties and Their Influence on Bioactivity

The hydrazide moiety, -CO-NH-NH₂, is a well-known chelating group, capable of coordinating with various metal ions. This metal chelation ability can significantly influence the biological activity of the compound. The formation of metal complexes can alter the lipophilicity of the molecule, facilitating its transport across cell membranes and enhancing its bioavailability.

Once inside the cell, the metal complex can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components, including DNA and proteins. This ROS-mediated mechanism is a known pathway for the anticancer and antimicrobial activity of many metal-based drugs.

Furthermore, chelation can be a mechanism of enzyme inhibition. Many enzymes, known as metalloenzymes, require a metal ion for their catalytic activity. A chelating agent like this compound could sequester this essential metal ion, thereby inactivating the enzyme. Research on hydrazide-hydrazones has shown that their metal complexes often exhibit enhanced biological activity compared to the free ligand. frontiersin.org

The potential for this compound to form stable complexes with biologically relevant metal ions like copper, iron, and zinc is high. Investigating these metal complexes and their biological activities would be a crucial step in elucidating the full therapeutic potential of this compound.

Future Research and Therapeutic Potential of this compound

The landscape of medicinal chemistry is in a constant state of evolution, with researchers diligently working to discover and develop novel therapeutic agents. Within this pursuit, the benzoic acid hydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The specific compound, this compound, represents a promising, yet largely unexplored, starting point for the development of new drugs. This article delineates future research directions and the therapeutic potential of this compound, focusing on the design of advanced analogs, exploration of new biological targets, combination therapies, the development of hybrid molecules, and its contribution to understanding structure-function relationships.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Benzyloxy-3-bromo-benzoic acid hydrazide?

  • Methodology :

Precursor synthesis : Start with 4-hydroxybenzoic acid. Introduce the benzyloxy group via benzylation (e.g., using benzyl chloride/base) to form 4-benzyloxybenzoic acid.

Bromination : Electrophilic bromination at the 3-position using bromine in acetic acid or a brominating agent like NBS (N-bromosuccinimide) under controlled conditions.

Hydrazide formation : React the resulting 4-benzyloxy-3-bromo-benzoic acid with hydrazine hydrate in ethanol under reflux. Alternatively, convert the acid to its acid chloride (using thionyl chloride) before hydrazine treatment for higher yields .

  • Key considerations : Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Confirm substitution patterns (e.g., benzyloxy protons at δ ~4.9–5.1 ppm, aromatic protons for bromine coupling) and hydrazide NH signals (δ ~8–10 ppm).
  • IR spectroscopy : Identify N–H stretches (~3200–3300 cm⁻¹ for hydrazide) and carbonyl (C=O) vibrations (~1650–1680 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • X-ray crystallography : Resolve crystal structure if single crystals are obtained, as demonstrated for analogous hydrazide derivatives .

Advanced Research Questions

Q. How can this hydrazide serve as a ligand in coordination chemistry or metal-organic frameworks (MOFs)?

  • Methodology :

  • Schiff base formation : React the hydrazide with aldehydes (e.g., 4-hydroxy-3-nitrobenzaldehyde) to form hydrazone ligands. These ligands can coordinate transition metals (e.g., Cu(II), V(V)) for catalytic or antimicrobial studies .
  • MOF synthesis : Utilize the hydrazide’s functional groups (benzyloxy, bromine) to create porous frameworks with tunable properties. Monitor coordination via UV-Vis and cyclic voltammetry .
    • Data analysis : Compare crystallographic data (CCDC deposits) and spectroscopic shifts (e.g., NMR/IR) to confirm ligand-metal binding .

Q. What strategies address tautomeric ambiguity in this compound?

  • Experimental approaches :

  • Variable-temperature NMR : Study keto-enol tautomerism by observing NH proton shifts at different temperatures.
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to predict stable tautomeric forms and compare with experimental IR/NMR data .
    • Challenges : Solvent polarity and pH significantly influence tautomeric equilibrium, requiring controlled conditions for reproducibility.

Q. How can researchers resolve contradictions in reported reactivity or biological activity data?

  • Case study : If biological assays show conflicting results (e.g., antimicrobial activity), validate purity via HPLC and confirm stereochemical integrity (e.g., chiral chromatography).
  • Cross-reference : Compare synthetic protocols (e.g., solvent choice, reaction time) with literature to identify variables affecting outcomes. For example, residual solvents in crystallization may alter bioactivity .

Safety and Handling

Q. What safety protocols are essential for intermediates like 4-bromobenzoyl chloride?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for handling corrosive intermediates.
  • Storage : Store acid chlorides under inert atmosphere (argon) at 2–8°C to prevent hydrolysis.
  • Spill management : Neutralize with sodium bicarbonate and dispose of waste per OSHA/REACH guidelines .

Analytical Challenges

Q. How can impurity profiles be minimized during synthesis?

  • Optimization :

  • Use anhydrous conditions for bromination to avoid side products like di-brominated derivatives.
  • Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).
    • Quality control : Employ GC-MS or HPLC to detect and quantify impurities (e.g., unreacted hydrazine) .

Applications in Drug Discovery

Q. What role does the bromine substituent play in modulating biological activity?

  • Structure-activity relationship (SAR) : Bromine’s electron-withdrawing effects may enhance binding to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase). Test analogues with Cl, F, or NO₂ groups to compare potency .
  • In vitro assays : Evaluate cytotoxicity and antimicrobial activity using standardized protocols (e.g., microdilution method) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.